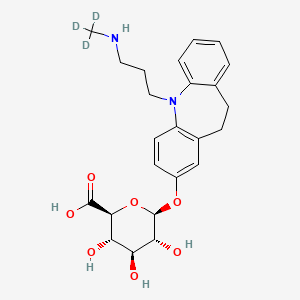

2-Hydroxy Desipramine-d3 beta-D-Glucuronide

Description

Table 1: Comparative Molecular Formulas

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-Hydroxy Desipramine β-D-Glucuronide | C₂₄H₃₀N₂O₇ | 458.50 |

| 2-Hydroxy Desipramine-d3 β-D-Glucuronide | C₂₄H₂₇D₃N₂O₇ | 461.53 |

Isotopic Labeling Patterns :

- Three deuterium atoms replace hydrogens at the methyl group of the methylamino side chain (N–CD₃), a common site for isotopic labeling in pharmacokinetic studies .

- This substitution does not alter the compound’s chemical reactivity but enhances its detectability in mass spectrometry due to the distinct mass shift .

Stereochemical Configuration and Anomeric Form

Stereochemical Features

The compound exhibits multiple stereogenic centers, including:

- Glucuronic acid moiety :

Table 2: Stereochemical Centers

| Position | Atom | Configuration | Role in Structure |

|---|---|---|---|

| Glucuronic Acid C1 | O | β-anomeric | Glycosidic bond formation |

| Glucuronic Acid C2 | C | S | Sugar ring conformation |

| Glucuronic Acid C3 | C | S | Hydrogen bonding |

| Glucuronic Acid C4 | C | S | Solubility enhancement |

| Glucuronic Acid C5 | C | R | Carboxylic acid group orientation |

| Benzazepine C2 | C | R | Metabolite activity retention |

Anomeric Form

The β-D-glucuronide linkage is critical for the compound’s biochemical behavior:

- The β configuration positions the glucuronic acid’s carboxylic acid group equatorially, optimizing hydrogen bonding with aqueous environments and facilitating renal excretion .

- The D-configuration ensures compatibility with mammalian metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation .

Properties

Molecular Formula |

C24H30N2O7 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1/i1D3 |

InChI Key |

XJHAOJJEVSPMBA-WHAGJNIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

2-Hydroxy desipramine-d3 β-D-glucuronide (C₂₄D₃H₂₇N₂O₇, MW 461.523) is a phase II metabolite of desipramine, where deuterium substitution at three hydrogen positions enhances its utility as a stable isotopic tracer. The β-D-glucuronide moiety is conjugated to the 2-hydroxy group of desipramine via a glycosidic bond, formed enzymatically by UDP-glucuronosyltransferases in vivo. Synthetic preparation requires precise control over stereochemistry, regioselectivity, and isotopic labeling.

Synthetic Strategies and Reaction Pathways

Deuterium Incorporation

Deuterium labeling is achieved through two primary routes:

- Pre-conjugation deuteration : 2-Hydroxy desipramine-d3 is synthesized first by replacing three hydrogen atoms with deuterium at metabolically stable positions (e.g., methyl groups on the aliphatic side chain).

- Post-conjugation isotopic exchange : Deuterium is introduced after glucuronidation using deuterated solvents (e.g., D₂O) under acidic or basic conditions, though this method risks isotopic scrambling.

The preferred approach involves starting with deuterated 2-hydroxy desipramine-d3 to ensure isotopic integrity.

Glucuronidation Methodology

The Koenigs-Knorr reaction is the cornerstone of glucuronide synthesis, utilizing protected glucuronic acid derivatives to ensure β-anomeric selectivity:

Stepwise Synthesis

Protection of glucuronic acid :

Glycosidic bond formation :

Deprotection :

Representative Protocol (Adapted from)

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | Acetic anhydride, H₂SO₄, 0°C → 25°C, 12 hrs | 85% |

| Bromination | 33% HBr/AcOH, 4°C, 2 hrs | 78% |

| Coupling | 2-Hydroxy desipramine-d3, AgOTf, MeCN, 4°C, 3 hrs | 62% |

| Deprotection | 0.1 M NaOH, MeOH/H₂O, 25°C, 2 hrs | 89% |

Optimization and Challenges

Stereochemical Control

Purification and Characterization

Chromatographic Techniques

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Desipramine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-Hydroxy Desipramine-d3 beta-D-Glucuronide has several scientific research applications:

Pharmacokinetics: Used to study the metabolism and excretion of Desipramine in biological systems.

Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of tricyclic antidepressants.

Biomarker Discovery: Serves as a biomarker for monitoring the therapeutic levels of Desipramine in patients

Mechanism of Action

The mechanism of action of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves its role as a metabolite of Desipramine. Desipramine functions by inhibiting the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronide conjugate is primarily involved in the excretion process, aiding in the removal of the parent drug and its metabolites from the body .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of 2-Hydroxy Desipramine-d3 β-D-Glucuronide with structurally or functionally related glucuronides:

Key Differences and Implications

Parent Drug Specificity: Desipramine vs. Imipramine: Desipramine is a secondary amine metabolite of imipramine. The glucuronides differ in alkyl chain structure (desipramine lacks one methyl group compared to imipramine), affecting their hydrophobicity and metabolic clearance rates . Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI), its glucuronide is conjugated at the 4-hydroxy position, altering its renal excretion profile compared to 2-hydroxy desipramine derivatives .

Deuterium Substitution: Deuterated versions (e.g., -d3, -d6) are critical for minimizing matrix effects in LC-MS/MS analyses. The 2-Hydroxy Desipramine-d3 variant offers higher isotopic purity (>98%) compared to non-deuterated analogs, ensuring accurate quantification .

Regulatory and Safety Profiles :

- Chloramphenicol 3-O-β-D-Glucuronide is classified under stricter safety protocols due to chloramphenicol’s association with aplastic anemia, whereas desipramine derivatives follow standard neuropharmacological safety guidelines .

Biological Activity

2-Hydroxy Desipramine-d3 beta-D-Glucuronide is a significant metabolite of Desipramine, a tricyclic antidepressant (TCA) primarily used for treating depression. This compound is formed through glucuronidation, a phase II metabolic reaction that enhances the solubility of hydrophobic compounds, facilitating their excretion from the body. The isotopic labeling (d3) indicates its use in pharmacokinetic studies, allowing researchers to trace metabolic pathways and quantify drug levels in biological samples.

The biological activity of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide is closely linked to its parent compound, Desipramine. Desipramine functions primarily by inhibiting the reuptake of norepinephrine and serotonin, which increases their availability in the synaptic cleft and enhances neurotransmission. Consequently, 2-Hydroxy Desipramine-d3 beta-D-Glucuronide plays a crucial role in the metabolism and clearance of Desipramine, thus influencing its therapeutic efficacy and safety profile.

Synthesis and Quality Control

The synthesis of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves several key steps:

- Chemical Reagents : Utilization of specific reagents to facilitate glucuronidation.

- Catalysts : Employing catalysts to enhance reaction efficiency.

- Purification Techniques : Methods such as chromatography are used to isolate the pure compound.

- Quality Control : Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy ensure that purity standards are met.

Biological Activity and Applications

Research on 2-Hydroxy Desipramine-d3 beta-D-Glucuronide focuses on its interactions with various biological systems and other drugs. Understanding these interactions is critical for elucidating potential drug-drug interactions that may affect therapeutic efficacy or safety profiles.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Hydroxydesmethylimipramine Glucuronide | Similar glucuronide structure | Derived from a different parent compound (desmethylimipramine) |

| 2-Hydroxy Desmethylimipramine | Hydroxylated derivative | Lacks glucuronide conjugation |

| N-desmethyl Desipramine | Parent compound | Unmodified structure without hydroxylation |

The uniqueness of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide lies in its isotopic labeling and its role as a specific metabolite that aids in understanding the pharmacokinetics of tricyclic antidepressants, particularly in clinical settings.

Case Studies and Research Findings

Several studies have examined the pharmacokinetics and biological activity of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide:

- Pharmacokinetic Studies : Research has shown that the glucuronidation process significantly influences the clearance rate of Desipramine from the body, impacting its overall therapeutic effectiveness.

- Drug Interaction Studies : Investigations into how this metabolite interacts with other medications have revealed potential implications for polypharmacy in patients receiving multiple treatments.

Table 2: Summary of Pharmacokinetic Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.